![molecular formula C20H22N2O3S B1682355 YHO-13177](/img/structure/B1682355.png)
YHO-13177
描述
YHO-13177 is a synthetic organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiophene ring, a piperidine ring, and a dimethoxyphenyl group
科学研究应用
Scientific Research Applications
1. Cancer Therapy
- Enhancement of Chemotherapeutic Efficacy : YHO-13177 has been shown to significantly potentiate the cytotoxicity of SN-38 and other BCRP substrates (e.g., mitoxantrone and topotecan) in various cancer cell lines that express BCRP. For instance, studies demonstrated that this compound increased the sensitivity of HCT116/BCRP cells to these drugs in a concentration-dependent manner .
- In Vivo Studies : In murine models, coadministration of this compound with irinotecan resulted in increased survival rates and reduced tumor growth in BCRP-transduced leukemia models . This suggests its potential utility in clinical settings for patients with BCRP-mediated drug resistance.
2. Combination Therapies
- Potential for Use in Multidrug Regimens : The ability of this compound to selectively inhibit BCRP while sparing P-glycoprotein suggests it could be effectively combined with other anticancer drugs to improve therapeutic outcomes and minimize adverse effects associated with multidrug resistance .
Case Studies
Several studies have documented the applications of this compound:
作用机制
YHO-13177, also known as (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile, is a novel acrylonitrile derivative with significant implications in cancer chemotherapy . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the Breast Cancer Resistance Protein (BCRP/ABCG2) . BCRP is an ATP-binding cassette (ABC) transporter superfamily member that confers resistance to various anticancer drugs .
Mode of Action
This compound acts as a potent inhibitor of BCRP . It interacts with BCRP, inhibiting its drug export function, thereby reversing BCRP-mediated drug resistance .
Biochemical Pathways
This compound affects the biochemical pathways associated with BCRP. By inhibiting BCRP, it prevents the efflux of various structurally unrelated anticancer drugs from cells, resulting in an increase in the intracellular accumulation of these drugs .
Pharmacokinetics
In terms of pharmacokinetics, this compound exhibits very low solubility . Its water-soluble diethylaminoacetate prodrug, yho-13351, is rapidly converted into this compound after oral or intravenous administration in mice .
Result of Action
The inhibition of BCRP by this compound potentiates the cytotoxicity of various anticancer drugs, including SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan . It increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP, and partially suppresses the expression of BCRP protein .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the conversion of YHO-13351 into this compound may vary depending on the physiological conditions of the body
生化分析
Biochemical Properties
YHO-13177 is a potent and specific inhibitor of BCRP . It potentiates the cytotoxicity of SN-38, mitoxantrone, and topotecan in both BCRP-transduced human colon cancer HCT116 cells and SN-38–resistant human lung cancer A549 cells that express BCRP .
Cellular Effects
This compound increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP, at 30 minutes and partially suppresses the expression of BCRP protein at more than 24 hours after its treatment in both HCT116/BCRP and A549/SN4 cells .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the BCRP, which confers resistance to anticancer drugs such as 7-ethyl-10-hydroxycamptothecin (SN-38, an active metabolite of irinotecan), mitoxantrone, and topotecan .
Temporal Effects in Laboratory Settings
This compound shows a rapid effect in increasing the intracellular accumulation of Hoechst 33342, a substrate of BCRP, at 30 minutes . It also partially suppresses the expression of BCRP protein at more than 24 hours after its treatment .
Dosage Effects in Animal Models
In mice, YHO-13351, a water-soluble diethylaminoacetate prodrug of this compound, was rapidly converted into this compound after its oral or intravenous administration . Coadministration of irinotecan with YHO-13351 significantly increased the survival time of mice inoculated with BCRP-transduced murine leukemia P388 cells .
Metabolic Pathways
It is known that this compound is a potent and specific inhibitor of BCRP, which is involved in the efflux of various anticancer drugs .
Transport and Distribution
It is known that this compound increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP .
Subcellular Localization
It is known that this compound partially suppresses the expression of BCRP protein at more than 24 hours after its treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of YHO-13177 typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, thiophene derivatives, and piperidine derivatives. The key steps in the synthesis may include:
Aldol Condensation: The reaction between 3,4-dimethoxybenzaldehyde and a thiophene derivative to form an intermediate.
Piperidine Addition: The addition of a piperidine derivative to the intermediate to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include the use of automated reactors and continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
YHO-13177 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
相似化合物的比较
Similar Compounds
YHO-13177: can be compared with other acrylonitrile derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
生物活性
YHO-13177 is a novel acrylonitrile derivative developed by Yakult Honsha, primarily recognized for its potent inhibition of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. This compound has garnered attention for its ability to enhance the cytotoxic effects of various anticancer agents, particularly SN-38, which is an active metabolite of the chemotherapeutic drug irinotecan. This compound's mechanism of action involves reversing drug resistance in cancer cells, making it a promising candidate in cancer therapy.
This compound specifically inhibits BCRP-mediated transport without significantly affecting other drug transporters like P-glycoprotein. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic efficacy. Research indicates that this compound can significantly increase the accumulation of SN-38 within cancer cells, thereby enhancing its cytotoxic effects .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reverses BCRP-mediated drug resistance in various cancer cell lines. Key findings include:
-
Cell Lines Tested :
- BCRP-transduced human colon cancer HCT116 (HCT116/BCRP)
- SN-38-resistant human lung cancer A549 (A549/SN4)
- Other cancer types including NCI-H460, NCI-H23, RPMI-8226, and AsPC-1.
- Results :
In Vivo Studies
In vivo studies have further corroborated the efficacy of this compound:
- Animal Models : Mice inoculated with BCRP-transduced murine leukemia P388 cells and HCT116/BCRP xenograft models.
- Findings :
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Combination Therapy : In a study involving human cervical carcinoma HeLa cells, this compound was shown to reduce the side population (SP) cell ratio, which is associated with cancer stemness and drug resistance. The treatment resulted in a significant decrease in the IC50 for SN-38 in SP cells, suggesting enhanced sensitivity to chemotherapy .
- Prodrug Efficacy : YHO-13351 was rapidly converted into this compound in vivo, demonstrating its potential as an effective prodrug that enhances the therapeutic index of irinotecan in resistant cancers .
Comparative Analysis
The following table compares this compound with other notable BCRP inhibitors:
属性
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGBVNCVONHHC-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。